molecular formula C7H13NO B12103111 (1R,5R,6R)-3-azabicyclo[3.2.1]octan-6-ol

(1R,5R,6R)-3-azabicyclo[3.2.1]octan-6-ol

Cat. No.: B12103111
M. Wt: 127.18 g/mol
InChI Key: HEZQDMDQUVBDOA-FSDSQADBSA-N
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Description

“(1R,5R,6R)-3-azabicyclo[3.2.1]octan-6-ol” is a bicyclic organic compound with the following structural formula:

This compound\text{this compound} This compound

It belongs to the class of azabicyclo compounds and contains three fused rings. The compound’s systematic IUPAC name is “(1R,5R,6R)-8-azabicyclo[3.2.1]octan-3-ol” . Let’s explore its properties and applications further.

Preparation Methods

Synthetic Routes: The synthesis of “(1R,5R,6R)-3-azabicyclo[3.2.1]octan-6-ol” involves several routes. One common method is the reduction of a suitable precursor, such as an azabicyclo ketone or an imine. For example, the reduction of an azabicyclo ketone with a chiral reducing agent can yield the desired compound.

Reaction Conditions: The reduction reaction typically employs hydrogen gas (H₂) and a catalyst (e.g., palladium on carbon) under mild conditions. Chiral ligands may be used to control stereochemistry during the reduction.

Industrial Production: While industrial-scale production methods may vary, the synthetic route involving reduction remains a key step. Optimization of reaction conditions and scalability are essential for large-scale production.

Chemical Reactions Analysis

Reactivity: “(1R,5R,6R)-3-azabicyclo[3.2.1]octan-6-ol” can undergo various chemical reactions, including:

    Oxidation: Oxidation of the alcohol group can yield corresponding ketones or aldehydes.

    Substitution: The hydroxyl group can be substituted with other functional groups.

    Ring-opening reactions: Cleavage of the bicyclic ring system can lead to open-chain derivatives.

Common Reagents:

    Reduction: Hydrogen gas (H₂) with a suitable catalyst.

    Oxidation: Oxidizing agents like chromic acid (H₂CrO₄) or potassium permanganate (KMnO₄).

    Substitution: Various nucleophiles (e.g., halides, amines).

Major Products: The major products depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution can lead to various derivatives.

Scientific Research Applications

Chemistry:

  • Used as a chiral building block in organic synthesis.
  • Investigated for its role in asymmetric catalysis.
Biology and Medicine:
  • Potential applications in drug design due to its unique structure.
  • Studied for its interactions with biological receptors.
Industry:
  • Used in the synthesis of pharmaceuticals and fine chemicals.

Mechanism of Action

The exact mechanism by which “(1R,5R,6R)-3-azabicyclo[3.2.1]octan-6-ol” exerts its effects depends on its specific application. It may act as a ligand, enzyme inhibitor, or participate in complex biochemical pathways.

Comparison with Similar Compounds

“(1R,5R,6R)-3-azabicyclo[3.2.1]octan-6-ol” shares structural features with related compounds, such as:

Properties

Molecular Formula

C7H13NO

Molecular Weight

127.18 g/mol

IUPAC Name

(1R,5R,6R)-3-azabicyclo[3.2.1]octan-6-ol

InChI

InChI=1S/C7H13NO/c9-7-2-5-1-6(7)4-8-3-5/h5-9H,1-4H2/t5-,6-,7-/m1/s1

InChI Key

HEZQDMDQUVBDOA-FSDSQADBSA-N

Isomeric SMILES

C1[C@@H]2C[C@H]([C@H]1CNC2)O

Canonical SMILES

C1C2CC(C1CNC2)O

Origin of Product

United States

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